(6-(Benzyloxy)-1H-indazol-3-YL)methanamine

Physicochemical Properties Medicinal Chemistry Lipophilicity

(6-(Benzyloxy)-1H-indazol-3-YL)methanamine is a synthetic small molecule belonging to the indazole class, characterized by a benzyloxy group at the 6-position and a primary methanamine group at the 3-position of the indazole ring. Its molecular formula is C₁₅H₁₅N₃O, with a molecular weight of 253.30 g/mol.

Molecular Formula C15H15N3O
Molecular Weight 253.3 g/mol
CAS No. 885271-08-9
Cat. No. B1499476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Benzyloxy)-1H-indazol-3-YL)methanamine
CAS885271-08-9
Molecular FormulaC15H15N3O
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=NNC(=C3C=C2)CN
InChIInChI=1S/C15H15N3O/c16-9-15-13-7-6-12(8-14(13)17-18-15)19-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2,(H,17,18)
InChIKeyMESMKKLRQOQTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Baseline Overview for (6-(Benzyloxy)-1H-indazol-3-YL)methanamine (CAS 885271-08-9)


(6-(Benzyloxy)-1H-indazol-3-YL)methanamine is a synthetic small molecule belonging to the indazole class, characterized by a benzyloxy group at the 6-position and a primary methanamine group at the 3-position of the indazole ring . Its molecular formula is C₁₅H₁₅N₃O, with a molecular weight of 253.30 g/mol . This compound is primarily offered as a custom synthesis or specialized research intermediate, with vendors specifying purity levels up to 99% by HPLC .

Why Generic Substitution of (6-(Benzyloxy)-1H-indazol-3-YL)methanamine is Not Feasible


Substitution among 6-substituted indazole-3-methanamines is not chemically or pharmacologically equivalent due to the profound impact of the 6-position substituent on critical physicochemical and biological properties . The specific benzyloxy group in the target compound confers a markedly different lipophilicity, molecular weight, and steric profile compared to smaller, more common analogs like the 6-methoxy or 6-fluoro derivatives, directly influencing membrane permeability, metabolic stability, and target engagement in biological systems [1]. These structural differences manifest in quantifiable variations in properties such as XlogP and molecular mass, which are key differentiators for scientific selection and procurement [1].

Quantitative Differentiation Guide for (6-(Benzyloxy)-1H-indazol-3-YL)methanamine Procurement


Enhanced Lipophilicity and Molecular Weight Versus 6-Methoxy Analog

The target compound exhibits a significantly higher lipophilicity and molecular weight compared to the 6-methoxy analog, a difference attributable to the benzyl group [1]. This property, often correlated with membrane permeability and metabolic stability, is a key differentiator. While a specific XlogP value for the target compound was not found in the primary literature, its molecular weight is 253.30 g/mol , which is 76.10 g/mol greater than the 177.20 g/mol for (6-Methoxy-1H-indazol-3-yl)methanamine (CAS 885271-66-9) . The 6-methoxy analog has a reported XlogP of 1.8 [1].

Physicochemical Properties Medicinal Chemistry Lipophilicity

Superior Vendor-Specified Purity Thresholds Compared to 6-Fluoro and 6-Methoxy Analogs

Commercial specifications for the target compound include a high purity level of 99% by HPLC . This is a higher purity specification than the standard offerings for closely related analogs. For example, the 6-fluoro analog ((6-fluoro-1H-indazol-3-yl)methanamine, CAS 1226442-91-6) is commonly supplied at 97% purity or 95% purity . Similarly, the 6-methoxy analog ((6-Methoxy-1H-indazol-3-yl)methanamine, CAS 885271-66-9) is offered with a specification of NLT 98% .

Chemical Synthesis Quality Control Procurement

Class-Based Association with Potent Kinase Inhibition (IC50 < 100 nM) in Related Derivatives

Indazole derivatives bearing a 6-benzyloxy substituent are structurally linked to potent kinase inhibitory activity. A direct derivative, 2-(6-(benzyloxy)-1H-indazol-3-yl)-5-(4-(piperidin-1-yl)piperidin-1-yl)-1H-benzo[d]imidazole, has been reported with an IC50 value of <100 nM against Fibroblast Growth Factor Receptor 1 (FGFR1) [1]. While this is not a direct measurement for the methanamine compound itself, it provides class-level evidence that the 6-benzyloxy-indazole core is a privileged scaffold for achieving high affinity for this therapeutically relevant kinase target.

Kinase Inhibition Medicinal Chemistry FGFR1

Primary Research and Development Application Scenarios for (6-(Benzyloxy)-1H-indazol-3-YL)methanamine


Design and Synthesis of Novel FGFR Kinase Inhibitors

The compound serves as a key synthetic intermediate for generating focused libraries of FGFR inhibitors. Its 6-benzyloxy-indazole core is associated with high-affinity binding to FGFR1, as evidenced by a structurally related derivative's sub-100 nM IC50 [1]. The primary methanamine group at the 3-position provides a versatile chemical handle for further diversification to optimize potency, selectivity, and drug-like properties.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

Researchers investigating the SAR of indazole-based compounds can use this molecule to probe the effect of a large, lipophilic 6-substituent. Compared directly to the 6-methoxy analog (MW 177.20 g/mol, XlogP 1.8) [2], the target compound (MW 253.30 g/mol) offers a quantifiably larger and more hydrophobic probe. This allows for systematic exploration of how increased lipophilicity and steric bulk impact target engagement, cellular permeability, and metabolic stability.

High-Stringency Biological Assay Preparation

In protocols where the presence of trace impurities can confound results, the target compound's commercially available 99% HPLC purity specification provides a distinct advantage. This level of purity is documented as superior to the 97% or 95% standard specifications for 6-fluoro and the NLT 98% specification for 6-methoxy analogs , making it a preferred choice for validating biological hits and establishing robust, reproducible assay systems.

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